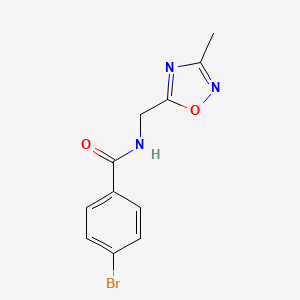

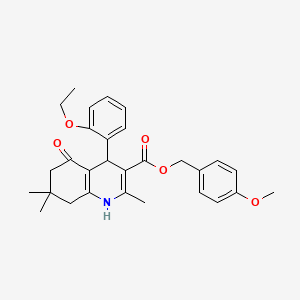

![molecular formula C9H5N5S2 B2609258 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile CAS No. 478067-26-4](/img/structure/B2609258.png)

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as thiazolo[3,2-b][1,2,4]triazoles . These are organic compounds containing a thiazole ring fused to a 1,2,4-triazole ring . It has been examined as a stabilizer in the synthesis of silver and gold nanoparticles .

Synthesis Analysis

The synthesis of this compound involves a reaction of proton-induced cyclization . A new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was synthesized via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole .Molecular Structure Analysis

The structure of the new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium surfactant was analyzed by Fourier transformed infrared spectroscopy, nuclear magnetic resonance (on 1 H and 13 C nucleus), and with density functional theory calculations .Chemical Reactions Analysis

The heating of this compound in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were supported by FT-IR, 1 HNMR, and Mass spectra . The IR absorption spectra were characterized by the presence of two signals for C=O groups .科学的研究の応用

Antimicrobial and Antifungal Activity

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant biological activity against a range of microorganisms. For instance, Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 1,2,4-triazine moiety, showcasing antimicrobial activity (Abdel-Monem, 2010). Similarly, Suresh et al. (2016) developed novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives with notable antibacterial and antifungal properties (Suresh, Lavanya, & Rao, 2016).

Anticancer Properties

Compounds containing the thiazolo[3,2-b][1,2,4]triazol moiety have shown potential as anticancer agents. Lesyk et al. (2007) synthesized compounds displaying anticancer activity on various cancer cell lines, including renal cancer, leukemia, and breast cancer (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007). Moreover, Ibrahim (2009) investigated 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, demonstrating inhibitory effects on the growth of various cancer cell lines (Ibrahim, 2009).

Water Decontamination

Recent studies have also explored the use of thiazolo[3,2-b][1,2,4]triazol derivatives in environmental applications, such as water decontamination. Hozien et al. (2021) developed s-triazole derivatives with potential application in removing heavy metal ions and inorganic anions from water, indicating their effectiveness in water remediation (Hozien, EL-Mahdy, Ali, Abo Markeb, & El-Sherief, 2021).

将来の方向性

The future directions of this compound could involve further exploration of its potential as a stabilizer in the synthesis of nanoparticles . Further heating of this compound in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed thiazolo[1,2,4]triazol-7-ium system .

特性

IUPAC Name |

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5S2/c1-5-8(6-3-15-7(2-10)13-6)16-9-11-4-12-14(5)9/h3-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOFODNSFZLFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

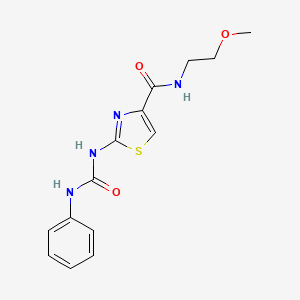

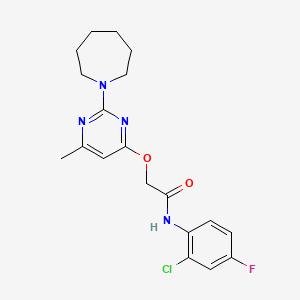

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

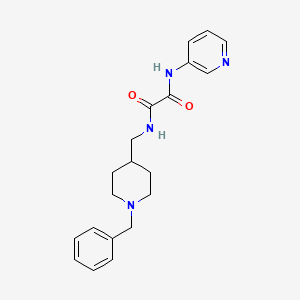

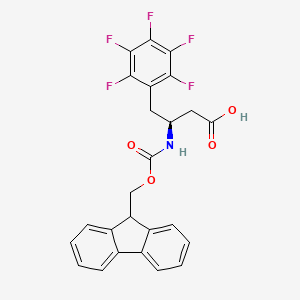

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)

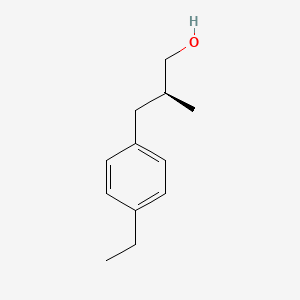

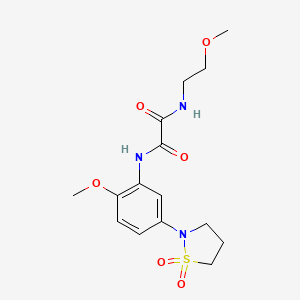

![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)

![N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2609193.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B2609196.png)